N'-[(E)-(2-Hydroxy-5-iodophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
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Overview
Description
N’-[(E)-(2-Hydroxy-5-iodophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of hydroxy, iodophenyl, and naphthyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-Hydroxy-5-iodophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation of 2-hydroxy-5-iodobenzaldehyde with 2-(naphthalen-1-yl)aminoacetohydrazide. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Additionally, industrial production would require stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-Hydroxy-5-iodophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N’-[(E)-(2-Hydroxy-5-iodophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-Hydroxy-5-iodophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and iodophenyl groups allow it to form strong interactions with biological molecules, potentially inhibiting the activity of enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
- **N’-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-[(4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Uniqueness
N’-[(E)-(2-Hydroxy-5-iodophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is unique due to its combination of hydroxy, iodophenyl, and naphthyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H16IN3O2 |
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Molecular Weight |
445.3 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C19H16IN3O2/c20-15-8-9-18(24)14(10-15)11-22-23-19(25)12-21-17-7-3-5-13-4-1-2-6-16(13)17/h1-11,21,24H,12H2,(H,23,25)/b22-11+ |
InChI Key |
AMWODYJFWWSLJI-SSDVNMTOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=C(C=CC(=C3)I)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=C(C=CC(=C3)I)O |
Origin of Product |
United States |
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